molecular formula C5H8N2O2 B1580622 1,3-Dimethylimidazolidine-2,4-dione CAS No. 24039-08-5

1,3-Dimethylimidazolidine-2,4-dione

Cat. No. B1580622
Key on ui cas rn: 24039-08-5
M. Wt: 128.13 g/mol
InChI Key: RFTORHYUCZJHDO-UHFFFAOYSA-N
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Patent
US07932400B2

Procedure details

In a 1000 ml glass vessel equipped with a stirrer, thermometer, a dropping funnel and a distillation unit was charged 290 g (2.0 mol) of 40 wt % aqueous glyoxal solution. And then, triethylamine is added thereto to prepare a basic mixed solution (At this time, the solution had a pH of 9). To the mixed solution was gradually added dropwise a solution comprising 176 g (2.0 mol) of 1,3-dimethylurea and 176 ml of water while maintaining a liquid temperature to 25 to 35° C. After stirring the solution at room temperature for 3 hours, the mixture was reacted by elevating the temperature to 200° C. over 2 hours while removing triethylamine and water under normal pressure by distillation. After completion of the reaction, the obtained reaction mixture was distilled under reduced pressure (105 to 107° C./0.67 to 1.33 kPa) to obtain 217 g (Isolation yield; 85%) of 1,3-dimethylimidazolidin-2,4-dione as a pale yellowish liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
176 g
Type
reactant
Reaction Step Three
Name
Quantity
176 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=[O:2].C(N(CC)CC)C.[CH3:12][NH:13][C:14]([NH:16][CH3:17])=[O:15]>O>[CH3:12][N:13]1[CH2:3][C:1](=[O:2])[N:16]([CH3:17])[C:14]1=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
176 g
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
176 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
After stirring the solution at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1000 ml glass vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
to prepare a basic mixed solution (At this time
CUSTOM
Type
CUSTOM
Details
the mixture was reacted
CUSTOM
Type
CUSTOM
Details
to 200° C.
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
while removing triethylamine and water under normal pressure
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (105 to 107° C./0.67 to 1.33 kPa)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(N(C(C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 217 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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